molecular formula C4H10O3 B8326791 Dioxan water CAS No. 16468-05-6

Dioxan water

Cat. No.: B8326791
CAS No.: 16468-05-6
M. Wt: 106.12 g/mol
InChI Key: RNHDAKUGFHSZEV-UHFFFAOYSA-N
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Description

Dioxan water is a useful research compound. Its molecular formula is C4H10O3 and its molecular weight is 106.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

  • Toxicological Studies :
    • Research has extensively investigated the carcinogenic potential of 1,4-dioxane through animal studies. For instance, studies involving rats and mice have shown significant induction of tumors, particularly in the liver and nasal passages, when exposed to high concentrations of 1,4-dioxane in drinking water over prolonged periods . These findings are critical for understanding the health risks associated with human exposure.
  • Environmental Monitoring :
    • The detection of 1,4-dioxane in drinking water has prompted the development of sensitive analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to assess human exposure levels in contaminated areas . This monitoring is essential for public health assessments and regulatory compliance.
  • Biodegradation Studies :
    • Recent advancements have highlighted the potential for microbial degradation of 1,4-dioxane. Various microbial strains have been identified that can metabolically degrade this compound, offering a promising avenue for bioremediation . This research is vital as it provides insights into sustainable methods for treating contaminated water sources.

Remediation Technologies

The treatment of dioxan water involves various methodologies aimed at reducing its concentration in contaminated sources:

Technology Description Effectiveness
Advanced Oxidation Processes Utilizes strong oxidants to degrade 1,4-dioxane into less harmful substances.High removal rates; effective in laboratory settings .
Bioremediation Employs microorganisms to metabolize and break down 1,4-dioxane in contaminated environments.Proven effective; cost-effective for large-scale applications .
Adsorption Techniques Uses materials like granular activated carbon to temporarily remove dioxane from water.Effective but may require subsequent biodegradation .
Electrochemical Methods Involves electrooxidation processes that generate radicals capable of degrading dioxane.Emerging technology with promising results .

Case Studies

  • Long Island Water Contamination :
    • A study conducted on Long Island focused on assessing human exposure to 1,4-dioxane from drinking water sources. This research utilized advanced detection methods to evaluate contamination levels and their potential health impacts on the local population .
  • Pilot Testing of UV/H2O2 Systems :
    • A full-scale ultraviolet/hydrogen peroxide treatment system installed at a site in Michigan reported a removal efficiency of 99.95% for 1,4-dioxane from contaminated water . This case exemplifies the effectiveness of advanced oxidation processes in real-world applications.
  • Microbial Degradation Projects :
    • Several projects have successfully demonstrated the use of microbial communities to degrade 1,4-dioxane in wastewater treatment facilities. These studies highlight the feasibility of using biological methods as an alternative to chemical treatments .

Q & A

Basic Research Questions

Q. How should dioxan-water solvent mixtures be prepared and characterized for reproducible kinetic studies?

  • Methodological Answer : Use volumetric mixing of high-purity dioxan (e.g., Marck grade) and deionized water, varying proportions (e.g., 20–80% v/v). Characterize dielectric constants using a capacitance cell or impedance analyzer, as dielectric properties directly influence reaction kinetics . Validate homogeneity via refractive index measurements and ensure temperature control (±0.1°C) during preparation.

Q. What standard methods are used to measure the dielectric constant of dioxan-water mixtures?

  • Methodological Answer : Employ the Hughes and Ingold framework, correlating dielectric constants (ε) with solvent composition. Use a calibrated dielectric probe or capacitance bridge at controlled temperatures (20–40°C). Tabulate ε values against mol% dioxan (Table 1, ) to assess solvent-solute interactions.

Q. How do temperature and solvent composition affect second-order rate constants in dioxan-water systems?

  • Methodological Answer : Conduct hydrolysis experiments (e.g., alkali-catalyzed ester hydrolysis) at fixed reactant concentrations (e.g., 0.1 M NaOH, 0.05 M ester). Measure rate constants (k) at 5–10°C intervals (20–40°C) using conductivity or UV-Vis spectroscopy. Plot log k vs. mol% dioxan to identify inflection points indicating mechanistic shifts (Fig. 1, ).

Advanced Research Questions

How can thermodynamic activation parameters (ΔH, ΔG, ΔS*) be calculated for reactions in dioxan-water media?**

  • Methodological Answer : Apply the Eyring equation using rate constants (k) and temperature (T):
    ln(kT)=ΔHR1T+[ln(kBh)+ΔSR]\ln\left(\frac{k}{T}\right) = -\frac{\Delta H^*}{R} \cdot \frac{1}{T} + \left[\ln\left(\frac{k_B}{h}\right) + \frac{\Delta S^*}{R}\right]

Derive ΔH* (enthalpy) from slope and ΔS* (entropy) from intercept. Validate with Wynne-Jones plots (Table 4, ). Compare ΔG* (Gibbs energy) across solvent compositions to identify dominant solvation effects.

Q. Why do conflicting interpretations arise regarding the mechanistic shift (unimolecular vs. bimolecular) in dioxan-water systems?

  • Methodological Answer : Discrepancies stem from solvent structural changes. At low dioxan concentrations (<50% v/v), bulky water clusters (H₂O)₆ dominate, favoring ion-dipole interactions (unimolecular). At higher dioxan%, dense water structures (H₂O)₄ form, reducing dielectric constant and promoting bimolecular pathways . Reconcile data by analyzing activation energy (Eₐ) trends (Table 2, ).

Q. How can solvent-solute interactions be quantified in mixed dioxan-water systems?

  • Methodological Answer : Use UV-Vis spectroscopy to measure solvatochromic shifts of probe dyes (e.g., Reichardt’s dye). Calculate empirical polarity (Eₜ(30)) and correlate with solvent composition. Alternatively, apply Kirkwood-Buff theory to assess preferential solvation via partial molar volume measurements .

Q. Data Contradiction and Replication Challenges

Q. How to resolve discrepancies in reported dielectric constants for dioxan-water mixtures?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., capacitance bridge vs. computational models like COSMO-RS). Account for impurities (e.g., peroxide contaminants in aged dioxan) via gas chromatography. Reference standardized datasets (e.g., Table 1, ) for benchmarking.

Q. What experimental controls are critical for replicating kinetic studies in dioxan-water media?

  • Methodological Answer :

  • Maintain inert atmosphere (N₂ purge) to prevent dioxan oxidation.
  • Pre-equilibrate solvents at target temperatures for ≥30 min.
  • Use internal standards (e.g., tert-butyl chloride hydrolysis) to validate kinetic setups .

Properties

CAS No.

16468-05-6

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

1,4-dioxane;hydrate

InChI

InChI=1S/C4H8O2.H2O/c1-2-6-4-3-5-1;/h1-4H2;1H2

InChI Key

RNHDAKUGFHSZEV-UHFFFAOYSA-N

Canonical SMILES

C1COCCO1.O

Origin of Product

United States

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